molecular formula C18H25N3O6 B1394592 Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate CAS No. 1280787-21-4

Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate

Cat. No. B1394592
M. Wt: 379.4 g/mol
InChI Key: SRAQDWGSKGRXLC-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. It also has an amino group attached to the piperidine ring, and a carboxylate group attached to a tert-butyl group. The presence of a nitrophenyl group indicates that it might have some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as 1H NMR, 13C NMR, MS, and FT-IR . X-ray diffraction (XRD) can be used to evaluate its single crystal .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a carboxylate group might make the compound acidic. The compound’s solubility could be affected by the polar nitrophenyl group and the nonpolar tert-butyl group .

Scientific Research Applications

“Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1280787-21-4 . It is used as an intermediate in the synthesis of other compounds .

    Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

    • Application : This compound is an important intermediate in many biologically active compounds such as crizotinib .
    • Method : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
    • Results : The paper did not provide specific results or outcomes for this synthesis .

    Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy)methyl)piperidine-1-carboxylate

    • Application : This compound is the key intermediate of Vandetanib .
    • Method : It was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .
    • Results : The paper did not provide specific results or outcomes for this synthesis .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many nitrophenyl compounds are toxic and may pose risks to health and the environment. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

tert-butyl 4-(5-methoxycarbonyl-2-nitroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-18(2,3)27-17(23)20-9-7-13(8-10-20)19-14-11-12(16(22)26-4)5-6-15(14)21(24)25/h5-6,11,13,19H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAQDWGSKGRXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114189
Record name 1-Piperidinecarboxylic acid, 4-[[5-(methoxycarbonyl)-2-nitrophenyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate

CAS RN

1280787-21-4
Record name 1-Piperidinecarboxylic acid, 4-[[5-(methoxycarbonyl)-2-nitrophenyl]amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280787-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[5-(methoxycarbonyl)-2-nitrophenyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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